Acetic acid;4-fluorobicyclo[2.2.1]heptan-1-ol
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Overview
Description
Acetic acid;4-fluorobicyclo[2.2.1]heptan-1-ol is a chemical compound that combines the properties of acetic acid and 4-fluorobicyclo[2.2.1]heptan-1-ol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-fluorobicyclo[2.2.1]heptan-1-ol typically involves the reaction of 4-fluorobicyclo[2.2.1]heptan-1-ol with acetic anhydride or acetyl chloride under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-fluorobicyclo[2.2.1]heptan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atom in the bicyclic structure can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Acetic acid;4-fluorobicyclo[2.2.1]heptan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of acetic acid;4-fluorobicyclo[2.2.1]heptan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-fluorobicyclo[2.2.1]heptan-1-amine
- 4-fluorobicyclo[2.2.1]heptan-1-amine hydrochloride
- 4-fluorobicyclo[2.2.1]heptan-1-ol
Uniqueness
Acetic acid;4-fluorobicyclo[2.2.1]heptan-1-ol is unique due to the presence of both acetic acid and fluorinated bicyclic structures. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
84553-47-9 |
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Molecular Formula |
C9H15FO3 |
Molecular Weight |
190.21 g/mol |
IUPAC Name |
acetic acid;4-fluorobicyclo[2.2.1]heptan-1-ol |
InChI |
InChI=1S/C7H11FO.C2H4O2/c8-6-1-3-7(9,5-6)4-2-6;1-2(3)4/h9H,1-5H2;1H3,(H,3,4) |
InChI Key |
XXEVXFFWVFJBMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CC2(CCC1(C2)O)F |
Origin of Product |
United States |
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